1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione chemical structure and properties
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione. This heterocyclic compound serves as a core scaffold in the development of novel therapeutics, particularly in the field of oncology.
Chemical Structure and Identification
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione is a bicyclic heterocyclic compound containing a pyridine ring fused to a dihydropyrazine-2,3-dione ring. Its chemical structure and key identifiers are provided below.
Chemical Structure:
Caption: 2D Chemical Structure of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione[1] |
| CAS Number | 2067-84-7[1] |
| Molecular Formula | C₇H₅N₃O₂[1] |
| Synonyms | Pyrido(2,3-b)pyrazine-2,3-diol, 1,4-Dihydropyrido(2,3-b)pyrazine-2,3-dione, 2,3-Dihydroxypyrido(2,3-b)pyrazine[1] |
Physicochemical Properties
The physicochemical properties of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione are summarized below. While experimental data for some properties are limited, computed values provide valuable insights.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 163.13 g/mol | Computed (PubChem)[1] |
| Melting Point | >300 °C | Experimental (for a derivative) |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa (acidic) | 6.8 (predicted) | Computed |
| pKa (basic) | 0.9 (predicted) | Computed |
| XLogP3-AA | -0.3 | Computed (PubChem)[1] |
| Hydrogen Bond Donor Count | 2 | Computed (PubChem)[1] |
| Hydrogen Bond Acceptor Count | 4 | Computed (PubChem)[1] |
| Topological Polar Surface Area | 71.1 Ų | Computed (PubChem)[1] |
Synthesis and Experimental Protocols
The primary synthetic route to the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core involves the condensation of 2,3-diaminopyridine with an oxalate derivative. A general experimental protocol is provided below.
Synthesis of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
This protocol is based on established methods for the synthesis of related derivatives.
Workflow Diagram:
Caption: General workflow for the synthesis of the target compound.
Materials:
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2,3-Diaminopyridine
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Diethyl oxalate
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Absolute ethanol
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Sodium ethoxide (or other suitable base)
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Standard laboratory glassware for reflux and filtration
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminopyridine (1.0 eq) in absolute ethanol.
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Add diethyl oxalate (1.1 eq) to the solution.
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Add a catalytic amount of sodium ethoxide.
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Heat the mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid with cold ethanol to remove any unreacted starting materials.
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Dry the product under vacuum to yield 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons from the pyridine ring and two N-H protons.
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13C NMR: Record the spectrum in the same solvent. Expected signals would include those for the carbonyl carbons and the aromatic carbons.
Infrared (IR) Spectroscopy:
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Acquire the IR spectrum using a KBr pellet or as a Nujol mull. Characteristic peaks are expected for N-H stretching (around 3200-3400 cm⁻¹) and C=O stretching (around 1650-1700 cm⁻¹).
Mass Spectrometry (MS):
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Obtain the mass spectrum using electrospray ionization (ESI) or another suitable soft ionization technique to confirm the molecular weight of the compound.
Biological Activity and Signaling Pathways
Derivatives of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione have garnered significant interest as potent and selective inhibitors of oncogenic KRAS mutants.[2]
KRAS Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in intracellular signaling pathways. Mutations in the KRAS gene are prevalent in many cancers, leading to constitutively active KRAS and uncontrolled cell proliferation.
Derivatives of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione have been developed as covalent inhibitors that specifically target mutant KRAS, such as KRAS G12C. These inhibitors form a covalent bond with the mutant cysteine residue, locking the protein in an inactive state and thereby inhibiting downstream signaling.
Signaling Pathway Diagram:
Caption: Simplified KRAS signaling pathway and the point of inhibition.
Other Biological Activities
In addition to KRAS inhibition, derivatives of this scaffold have been investigated for other biological applications, including:
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Electrochemical DNA Sensing: The planar structure of the pyrido[2,3-b]pyrazine core allows for intercalation with DNA, making it a candidate for the development of electrochemical biosensors.
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Antibacterial Activity: Some derivatives have shown moderate activity against various bacterial strains.
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Antioxidant and Anti-urease Activity: Preliminary studies have indicated potential antioxidant and anti-urease properties for certain derivatives.
Conclusion
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione represents a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as targeted cancer therapeutics, particularly as inhibitors of mutant KRAS. Further research into the synthesis of novel analogs and a deeper understanding of their structure-activity relationships will be crucial for the development of next-generation therapies based on this promising core structure. This guide provides a foundational resource for researchers and developers working with this important class of compounds.
